Methyl 2-hexenoate: A Technical Guide for Researchers
Methyl 2-hexenoate: A Technical Guide for Researchers
An In-depth Whitepaper on the Properties, Synthesis, and Analysis of Methyl 2-hexenoate for Research and Development Applications.
Methyl 2-hexenoate, an unsaturated ester, is a volatile organic compound recognized for its characteristic fruity and green aroma. While it is predominantly utilized in the flavor and fragrance industry, its classification as a fatty acid ester and its potential involvement in lipid metabolic pathways make it a compound of interest for researchers in biochemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.
Core Properties and Identification
Methyl 2-hexenoate is commonly available as a mixture of (E) and (Z) isomers or as the purified (2E)-isomer, also known as methyl trans-2-hexenoate. It is crucial for researchers to note the specific isomeric form being used, as properties and biological activity may vary.
Chemical Identification:
| Identifier | Value | Citations |
| IUPAC Name | methyl hex-2-enoate | [1] |
| trans isomer: methyl (2E)-hex-2-enoate | [2] | |
| CAS Number | 2396-77-2 (isomer mixture or unspecified) | [1] |
| 13894-63-8 ((2E)-isomer) | [2][3] | |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Synonyms | 2-Hexenoic acid, methyl ester; Methyl trans-2-hexenoate | [1][2] |
Physicochemical Properties:
| Property | Value | Citations |
| Appearance | Colorless mobile liquid | [1] |
| Odor | Fruity, green, musty, earthy aroma | [1][4] |
| Boiling Point | 168-170 °C (@ 760 mmHg) | [2] |
| Density | 0.911 - 0.916 g/cm³ (@ 25 °C) | [1] |
| Refractive Index | 1.423 - 1.429 (@ 20 °C) | [1] |
| Solubility | Very slightly soluble in water; Soluble in ethanol (B145695) and oils | [1][2] |
| Flash Point | ~44 °C (112 °F) | [4] |
Synthesis and Purification Protocols
The most common laboratory-scale synthesis of Methyl 2-hexenoate is the Fischer esterification of 2-hexenoic acid with methanol (B129727), catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of Methyl 2-hexenoate from 2-hexenoic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
2-Hexenoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hexenoic acid in an excess of methanol (e.g., 5-10 molar equivalents).[5][6]
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution.[7][8]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[8]
-
Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.[7]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[9][10] Caution: CO₂ evolution will occur during the bicarbonate wash; vent the separatory funnel frequently.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Methyl 2-hexenoate.
-
Purification Protocol: Fractional Distillation
The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield the pure ester.[7][9][11]
-
Apparatus Setup: Assemble a fractional distillation apparatus.
-
Distillation: Heat the crude ester in the distillation flask. Collect the fraction that distills at the boiling point of Methyl 2-hexenoate (168-170 °C at atmospheric pressure). A sharp, constant boiling point is indicative of a pure compound.[7]
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard method for confirming the identity and assessing the purity of volatile compounds like Methyl 2-hexenoate.
Sample Preparation:
-
Prepare a stock solution of the purified Methyl 2-hexenoate in a volatile organic solvent like ethanol or hexane (B92381) (e.g., 1 mg/mL).
-
Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution for injection.
Typical GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column, is generally suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 240-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
The resulting mass spectrum can be compared to library data for positive identification. The purity is determined by the relative area of the product peak in the chromatogram.
Applications and Biological Relevance
While the primary commercial application of Methyl 2-hexenoate is in flavors and fragrances, its chemical nature as a short-chain unsaturated fatty acid ester suggests potential relevance in biochemical research.[12][13]
-
Metabolic Studies: As a fatty acid ester, it may be a substrate or modulator for enzymes involved in lipid metabolism.[12][13] Studies on related acetylenic fatty acid esters, such as methyl 2-hexadecynoate, have shown inhibitory effects on fatty acid elongation, leading to significant changes in the lipid profiles of liver cells.[14] This suggests that Methyl 2-hexenoate could be explored as a tool to probe similar pathways.
-
Drug Development Intermediate: The α,β-unsaturated ester moiety is a reactive functional group, making Methyl 2-hexenoate a potential starting material or intermediate in the synthesis of more complex bioactive molecules.[15]
-
Research Chemical: It can be used as a standard in metabolomics and lipidomics research for the identification and quantification of endogenous fatty acid esters.[12][15]
Currently, there is limited published research on the specific pharmacological or signaling pathway activities of Methyl 2-hexenoate. However, its structural features warrant further investigation into its potential biological effects, particularly within the context of fatty acid metabolism and signaling.[12][13]
Safety and Handling
Methyl 2-hexenoate is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses). Avoid contact with heat, sparks, and open flames. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-hexenoate, (2E)- | C7H12O2 | CID 5364409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. methyl 2-hexenoate, 2396-77-2 [thegoodscentscompany.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 11. ajsonline.org [ajsonline.org]
- 12. Human Metabolome Database: Showing metabocard for Methyl 2E-hexenoate (HMDB0031500) [hmdb.ca]
- 13. Showing Compound Methyl 2E-hexenoate (FDB008087) - FooDB [foodb.ca]
- 14. Effect of methyl 2-hexadecynoate on hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyl (2E)-2-hexenoate | Organic reagent | TargetMol [targetmol.com]
